REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][Cl:5].C(=O)([O-])[O-].[K+].[K+].[CH3:12][O:13][C:14]1[CH:15]=[C:16]([CH2:22][CH2:23][NH:24][CH3:25])[CH:17]=[CH:18][C:19]=1[O:20][CH3:21]>CN(C)C=O>[CH3:12][O:13][C:14]1[CH:15]=[C:16]([CH2:22][CH2:23][N:24]([CH2:2][CH2:3][CH2:4][Cl:5])[CH3:25])[CH:17]=[CH:18][C:19]=1[O:20][CH3:21] |f:1.2.3|
|
Name
|
|
Quantity
|
29 mL
|
Type
|
reactant
|
Smiles
|
BrCCCCl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC)CCNC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
with stirring, dropwise within 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Then the reaction mixture was stirred for another hour
|
Type
|
CUSTOM
|
Details
|
Then the salts formed
|
Type
|
FILTRATION
|
Details
|
were filtered off
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated at a maximum bath temperature of 50° C
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 200 ml of 0.5 m citric acid solution
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted
|
Type
|
CUSTOM
|
Details
|
to remove unreacted bromochloropropane with methyl-tert-butyl ether
|
Type
|
ADDITION
|
Details
|
by adding sodium hydrogen carbonate
|
Type
|
EXTRACTION
|
Details
|
extracted several times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Then the combined ethyl acetate extracts were dried with magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1OC)CCN(C)CCCCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |